molecular formula C12H13NO3 B8656515 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

Cat. No.: B8656515
M. Wt: 219.24 g/mol
InChI Key: XAZGMCJYQHTDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5,7-dimethoxy-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-7-4-11(14)13-9-5-8(15-2)6-10(16-3)12(7)9/h4-6H,1-3H3,(H,13,14)

InChI Key

XAZGMCJYQHTDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=CC(=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 9 (13.9 g, 58.6 mmol) was taken in a 100 mL round bottom flask and cooled to 0° C. Conc. H2SO4 (35 mL, 657 mmol) was added dropwise for 10 min at 0° C. and allowed the reaction mixture to reach room temperature over a period of 30 min. After completion of the reaction (TLC hexane : ethyl acetate 1:1, Rf=0.3) it was poured into water (200 mL) and solid separated was filtered, the solid was washed with water till neutral to pH and dried under vacuum to give product 5,7-dimethoxy4-methyl-1,2-dihydro-2-quinolinone (11, 12.5 g) in 97.6% yield as a solid. M.P. 239-240° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

tert-Butyl acetoacetate (1.58 g) was heated to 120° C. and 3,5-dimethoxyaniline (1.53 g) dissolved in xylene (4 ml) was added. The mixture was heated at 120-130° C. for 20 minutes and then cooled to room temperature. Methanesulfonic acid (2 ml) was added and the mixture was stirred at ambient temperature for 10 minutes. Water (40 ml) was added and the precipitate filtered and dried. Yield 1.31 g (60%).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

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